molecular formula C14H22N4O2 B3090099 Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 1206248-85-2

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3090099
CAS No.: 1206248-85-2
M. Wt: 278.35 g/mol
InChI Key: AZMGCCTVXYWFDJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester and an aminopyridine moiety. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry.

Scientific Research Applications

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for bioactive compounds that can modulate biological pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is primarily used as an intermediate in the synthesis of Palbociclib . Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle that drive cell proliferation .

Mode of Action

The compound, as an intermediate, contributes to the formation of Palbociclib. Palbociclib inhibits CDK4/6, leading to cell cycle arrest in the G1 phase. This prevents the cell from entering the S phase for DNA replication, thus inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib affects the Retinoblastoma (Rb) pathway. In a normal cell cycle, CDK4/6 forms a complex with cyclin D, which then phosphorylates Rb proteins. This phosphorylation releases E2F transcription factors that are necessary for the transition from the G1 to S phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, keeping E2F transcription factors in check and halting cell cycle progression .

Pharmacokinetics

It is soluble in dmso and slightly soluble in methanol , which could influence its absorption and distribution in the body. The pharmacokinetics of the final product, Palbociclib, would be more relevant in a clinical context.

Result of Action

The primary result of the action of this compound, through its role in the synthesis of Palbociclib, is the inhibition of cell proliferation. This makes Palbociclib an effective therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of this compound is influenced by the conditions of the chemical reactions it is involved in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of Palbociclib. As an intermediate, it is typically handled in controlled laboratory or industrial environments to ensure optimal conditions for its use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.

    Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine in the presence of a base to form 4-(6-nitropyridin-2-yl)piperazine.

    N-Protecting Group Addition: The nitro group is then reduced to an amino group using catalytic hydrogenation, and the piperazine nitrogen is protected with a tert-butyl ester group.

    Final Product Formation: The final product, this compound, is obtained after purification.

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.

    Reduction: Reduction reactions can convert the nitro group to an amino group during synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the aminopyridine moiety.

    Reduction: Amino derivatives from the reduction of nitro groups.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The position of the amino group on the pyridine or pyrimidine ring can influence the compound’s reactivity and binding properties.
  • Unique Features: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity.

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMGCCTVXYWFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridin-2-amine (10 g, 78 mmol) and tert-butyl piperazine-1-carboxylate (29 g, 156 mmol) was refluxed at 140° C. for 3 days. The reaction mixture was purified by silica gel column chromatography (elute: petroleum ether/ethyl acetate=2:1) to give tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (6 g, 28%). LCMS (M+H) m/z: calcd 278.17. found 279.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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